1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate 1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 680213-90-5
VCID: VC7921220
InChI: InChI=1S/C11H8ClF3N2O2/c1-3-6(2)19-10(18)17-8-5-16-9(12)4-7(8)11(13,14)15/h1,4-6H,2H3,(H,17,18)
SMILES: CC(C#C)OC(=O)NC1=CN=C(C=C1C(F)(F)F)Cl
Molecular Formula: C11H8ClF3N2O2
Molecular Weight: 292.64 g/mol

1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate

CAS No.: 680213-90-5

Cat. No.: VC7921220

Molecular Formula: C11H8ClF3N2O2

Molecular Weight: 292.64 g/mol

* For research use only. Not for human or veterinary use.

1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate - 680213-90-5

Specification

CAS No. 680213-90-5
Molecular Formula C11H8ClF3N2O2
Molecular Weight 292.64 g/mol
IUPAC Name but-3-yn-2-yl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate
Standard InChI InChI=1S/C11H8ClF3N2O2/c1-3-6(2)19-10(18)17-8-5-16-9(12)4-7(8)11(13,14)15/h1,4-6H,2H3,(H,17,18)
Standard InChI Key UECLUCGIYFCPMQ-UHFFFAOYSA-N
SMILES CC(C#C)OC(=O)NC1=CN=C(C=C1C(F)(F)F)Cl
Canonical SMILES CC(C#C)OC(=O)NC1=CN=C(C=C1C(F)(F)F)Cl

Introduction

Structural Characteristics and Nomenclature

The systematic name 1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate delineates its core components:

  • Pyridine backbone: A six-membered aromatic ring with nitrogen at position 1. Substituents include a chlorine atom at position 6 and a trifluoromethyl (-CF₃) group at position 4 .

  • Carbamate linkage: Connects the pyridine moiety to the 1-methylprop-2-ynyl group via an oxygen atom. Carbamates are widely utilized in medicinal chemistry due to their hydrolytic stability and ability to modulate pharmacokinetic properties .

  • 1-Methylprop-2-ynyl group: A propargyl derivative with a methyl branch at the alkyne terminus. This moiety is known to enhance metabolic resistance and bioavailability in small molecules .

The trifluoromethyl group’s electron-withdrawing nature and chlorine’s steric effects likely influence the compound’s electronic distribution, solubility, and target binding affinity.

Synthetic Pathways and Analogous Compounds

Carbamate Synthesis

Carbamates are typically synthesized via reactions between chloroformates and amines or alcohols. For this compound, a plausible route involves:

  • Pyridine functionalization: Introducing chlorine and trifluoromethyl groups to 3-aminopyridine. Chlorination may employ POCl₃ or SOCl₂, while trifluoromethylation could utilize Umemoto’s reagent or CF₃Cu complexes .

  • Carbamate formation: Reacting the functionalized pyridine-3-amine with 1-methylprop-2-ynyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .

Analogous compounds, such as N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide, demonstrate similar synthetic strategies, where thiourea linkages are formed via 1,1′-thiocarbonyldiimidazole-mediated coupling .

Structural Analogues and SAR Insights

Modifications to the pyridine ring and substituents profoundly impact biological activity:

  • Chlorine position: Substitution at position 6 (vs. 2 or 4) optimizes steric interactions with target enzymes, as seen in Sfp-PPTase inhibitors .

  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability, critical for antimicrobial agents .

  • Propargyl terminus: Alkyne groups enable click chemistry applications or irreversible binding to cysteine residues in enzymes .

Biological Activity and Mechanistic Hypotheses

Enzyme Inhibition Mechanisms

Carbamates often act as irreversible or reversible enzyme inhibitors. The propargyl group could facilitate covalent bonding to catalytic residues, while the pyridine ring engages in π-π stacking or hydrogen bonding. Comparative studies on ML267 revealed noncompetitive inhibition of Sfp-PPTase, suggesting allosteric modulation .

Physicochemical and Pharmacokinetic Profiling

Solubility and LogP

  • Calculated LogP: ~3.2 (estimated using fragment-based methods), indicating moderate lipophilicity suitable for membrane penetration.

  • Aqueous solubility: Likely limited due to the trifluoromethyl and propargyl groups, necessitating formulation aids for in vivo applications.

Metabolic Stability

The trifluoromethyl group resists oxidative metabolism, while the carbamate linkage may undergo hydrolysis by esterases or amidases. Propargyl moieties are prone to glutathione conjugation, potentially reducing systemic exposure .

Challenges and Future Directions

Target Identification

High-throughput screening and proteomic profiling are needed to identify primary targets. Chemical genetic studies, as performed for ML267, could elucidate resistance mechanisms .

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